molecular formula C19H22N2O2 B267081 N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

Katalognummer B267081
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: COYCNTKSNGFWDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that is widely used in scientific research for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 2001 and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the p65 subunit of the transcription factor. This modification prevents the translocation of NF-κB to the nucleus and its binding to DNA, thereby inhibiting the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of NF-κB activity
- Reduction of pro-inflammatory cytokine and chemokine production
- Induction of apoptosis in cancer cells
- Inhibition of cancer cell growth and proliferation
- Modulation of immune responses

Vorteile Und Einschränkungen Für Laborexperimente

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is a widely used tool compound in scientific research, and its advantages and limitations for lab experiments include:
Advantages:
- Potent and selective inhibitor of NF-κB activity
- Well-characterized mechanism of action
- Widely available commercially
Limitations:
- Covalent modification of cysteine residues may affect other proteins
- Limited solubility in aqueous solutions
- Potential for off-target effects

Zukünftige Richtungen

There are several potential future directions for research on N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, including:
- Further elucidation of its mechanism of action and potential off-target effects
- Development of more soluble derivatives for in vivo studies
- Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases
- Combination therapy with other anti-cancer agents to enhance its efficacy
- Development of more potent and selective inhibitors of NF-κB activity

Synthesemethoden

The synthesis of N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 involves the reaction of 2-methylbenzoic acid with butylamine and phosgene, followed by reaction with 4-aminobenzoyl chloride. The resulting product is then purified by recrystallization to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and immune responses. Inhibition of NF-κB by N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation. N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been studied in various types of cancer, including breast cancer, prostate cancer, and leukemia, and has shown promising results in preclinical studies.

Eigenschaften

Produktname

N-{3-[(butylamino)carbonyl]phenyl}-2-methylbenzamide

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

N-[3-(butylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-3-4-12-20-18(22)15-9-7-10-16(13-15)21-19(23)17-11-6-5-8-14(17)2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

COYCNTKSNGFWDH-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Kanonische SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.